(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core substituted with bromine atoms and a fluorobenzenecarboxylate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate typically involves multi-step organic synthesis. The initial step often includes the bromination of a pyridazinone precursor, followed by esterification with 4-fluorobenzenecarboxylic acid. The reaction conditions usually require the use of strong acids or bases as catalysts, along with solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the carbonyl group to an alcohol.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridazinones.
Scientific Research Applications
Chemistry
In chemistry, (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its interactions with specific enzymes and receptors are of particular interest for the development of new pharmaceuticals.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate
- [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-chlorobenzenecarboxylate
- [4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-methylbenzenecarboxylate
Uniqueness
What sets (4,5-dibromo-6-oxo-1,6-dihydropyridazin-1-yl)methyl 4-fluorobenzoate apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and interaction profiles. The presence of both bromine and fluorine atoms enhances its potential for diverse chemical transformations and biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4,5-dibromo-6-oxopyridazin-1-yl)methyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2FN2O3/c13-9-5-16-17(11(18)10(9)14)6-20-12(19)7-1-3-8(15)4-2-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCYBRSOBUDNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCN2C(=O)C(=C(C=N2)Br)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.